tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate
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Overview
Description
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is an organic compound known for its versatile applications in scientific research. It is a type of carbamate ester, characterized by a pyridyl ring with chlorine atoms at the 5th and 6th positions, a carbamate group linked to the nitrogen atom in the pyridyl ring, and a tert-butyl group attached to the carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cesium carbonate, tetrabutylammonium iodide, and various catalysts like copper and zirconium compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl carbamates, while oxidation and reduction reactions can modify the functional groups on the molecule.
Scientific Research Applications
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is widely used in scientific research due to its ability to participate in various biological processes. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigates enzymatic reactions and molecular interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The chlorine atoms on the pyridyl ring can also participate in various interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-chloro-2-pyridyl)carbamate
- tert-Butyl N-(6-chloro-2-pyridyl)carbamate
- tert-Butyl N-(2-pyridyl)carbamate
Uniqueness
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is unique due to the presence of two chlorine atoms on the pyridyl ring, which enhances its reactivity and specificity in chemical reactions. This dual substitution pattern distinguishes it from other similar compounds, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVGSBWJGVRKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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